tert-butyl N-(3-hydroxy-1-adamantyl)carbamate tert-butyl N-(3-hydroxy-1-adamantyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20429619
InChI: InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol

tert-butyl N-(3-hydroxy-1-adamantyl)carbamate

CAS No.:

Cat. No.: VC20429619

Molecular Formula: C15H25NO3

Molecular Weight: 267.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-hydroxy-1-adamantyl)carbamate -

Specification

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
IUPAC Name tert-butyl N-(3-hydroxy-1-adamantyl)carbamate
Standard InChI InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key AFKHMILYNDSAGD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)O

Introduction

General Synthetic Route

The synthesis of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate typically involves the following steps:

  • Adamantane Hydroxylation:

    • Adamantane is hydroxylated to produce 3-hydroxyadamantane using oxidizing agents like chromium-based compounds or catalytic systems.

  • Carbamoylation Reaction:

    • The hydroxylated adamantane reacts with tert-butyl isocyanate or similar carbamoylating reagents under controlled conditions to form the desired product.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or acetonitrile.

  • Catalyst: Triethylamine or other bases to neutralize by-products.

  • Temperature: Typically conducted at room temperature or slightly elevated temperatures (~40°C).

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniqueDetails
NMR SpectroscopyProton (1^1H) and Carbon (13^13C) NMR confirm functional groups and structure.
Mass SpectrometryConfirms molecular weight and purity.
IR SpectroscopyIdentifies functional groups such as –OH (broad peak ~3300 cm1^{-1}) and Boc (~1700 cm1^{-1}).

Medicinal Chemistry

The compound's adamantane scaffold and functional groups make it a candidate for drug design due to:

  • Lipophilicity: Facilitates membrane permeability.

  • Stability: The rigid structure enhances metabolic stability.

Potential applications include:

  • Use as a precursor in antiviral drugs (e.g., amantadine derivatives).

  • Development of enzyme inhibitors targeting specific pathways.

Material Science

The rigid adamantane structure can be exploited in:

  • Polymer synthesis for creating high-performance materials.

  • Surface coatings requiring durability.

Challenges in Synthesis and Handling

While the compound has promising properties, its synthesis may require careful control of reaction conditions to avoid side reactions such as over-carbamoylation or decomposition of the Boc group under acidic conditions.

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